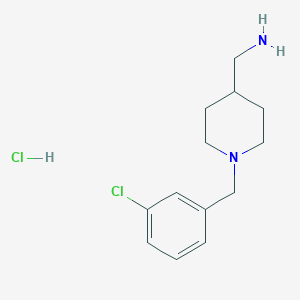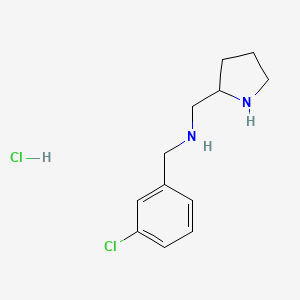
(3-Chloro-benzyl)-pyrrolidin-2-ylmethyl-amine hydrochloride
描述
(3-Chloro-benzyl)-pyrrolidin-2-ylmethyl-amine hydrochloride, also known as CPMA, is a chemical compound that is commonly used in scientific research. It is a derivative of benzylamine and pyrrolidine, and is known for its ability to interact with various receptors in the body. CPMA has been found to have a wide range of applications in the field of biochemistry and pharmacology, including the study of neurotransmitters and their receptors, as well as the development of new drugs.
作用机制
(3-Chloro-benzyl)-pyrrolidin-2-ylmethyl-amine hydrochloride acts as a potent agonist at dopamine and serotonin receptors, and has been found to have a high affinity for these receptors. It has also been found to interact with adrenergic receptors, although its activity at these receptors is less well understood. The precise mechanism of action of this compound is still the subject of ongoing research, and further studies are needed to fully understand its effects on the body.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects on the body. It has been shown to increase the release of dopamine and serotonin, which are neurotransmitters that play a key role in regulating mood, behavior, and cognition. This compound has also been found to modulate the activity of other neurotransmitters, including norepinephrine and acetylcholine.
实验室实验的优点和局限性
The use of (3-Chloro-benzyl)-pyrrolidin-2-ylmethyl-amine hydrochloride in laboratory experiments has several advantages, including its high potency and selectivity for dopamine and serotonin receptors. It can be used to study the effects of these neurotransmitters on various physiological processes, and can also be used to develop new drugs that target these receptors. However, this compound also has several limitations, including its potential for toxicity and its limited solubility in water.
未来方向
There are several future directions for research on (3-Chloro-benzyl)-pyrrolidin-2-ylmethyl-amine hydrochloride, including the development of new drugs that target dopamine and serotonin receptors. This compound may also have applications in the treatment of various neurological and psychiatric disorders, including depression, anxiety, and schizophrenia. Further studies are needed to fully understand the mechanism of action of this compound and its effects on the body, as well as its potential for therapeutic use.
科学研究应用
(3-Chloro-benzyl)-pyrrolidin-2-ylmethyl-amine hydrochloride has been extensively studied for its ability to interact with various receptors in the body, including dopamine, serotonin, and adrenergic receptors. It has been found to have a wide range of applications in the field of biochemistry and pharmacology, including the study of neurotransmitters and their receptors, as well as the development of new drugs.
属性
IUPAC Name |
N-[(3-chlorophenyl)methyl]-1-pyrrolidin-2-ylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2.ClH/c13-11-4-1-3-10(7-11)8-14-9-12-5-2-6-15-12;/h1,3-4,7,12,14-15H,2,5-6,8-9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYJNISDVYSAXKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CNCC2=CC(=CC=C2)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261230-62-9 | |
| Record name | 2-Pyrrolidinemethanamine, N-[(3-chlorophenyl)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261230-62-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



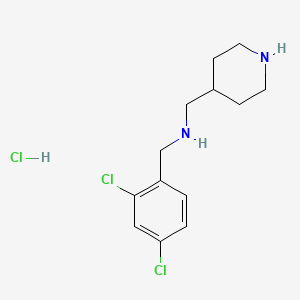
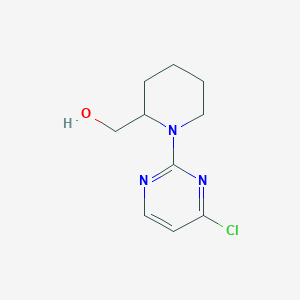
![[1-(4-Fluoro-benzyl)-piperidin-3-yl]-methyl-amine hydrochloride](/img/structure/B3227443.png)
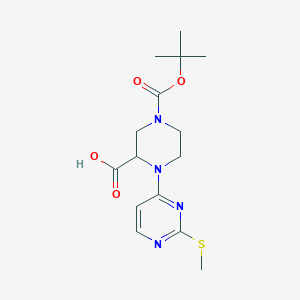

![[1-(3-Chloro-quinoxalin-2-yl)-piperidin-2-yl]-methanol](/img/structure/B3227459.png)
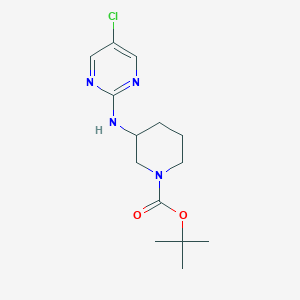
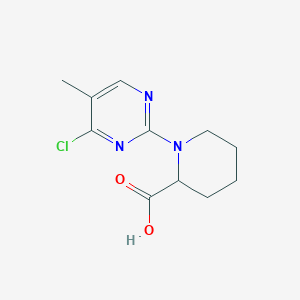

![[1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-3-yl]-methanol](/img/structure/B3227489.png)



